molecular formula C19H24ClNO3 B12738995 Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methylbenzyl) phenyl ester, hydrochloride CAS No. 88384-32-1

Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methylbenzyl) phenyl ester, hydrochloride

Cat. No.: B12738995
CAS No.: 88384-32-1
M. Wt: 349.8 g/mol
InChI Key: WWCMFVYZWJYLFT-UHFFFAOYSA-N
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Description

Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methylbenzyl) phenyl ester, hydrochloride is a complex organic compound with a unique structure that combines elements of carbonic acid, dimethylaminoethyl, and phenyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methylbenzyl) phenyl ester, hydrochloride typically involves the reaction of carbonic acid derivatives with alpha-(2-(dimethylamino)ethyl)-p-methylbenzyl and phenyl ester groups under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methylbenzyl) phenyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carbonyl compounds, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methylbenzyl) phenyl ester, hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methylbenzyl) phenyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Carbonic acid, dimethyl ester: This compound has a similar carbonic acid structure but with different ester groups.

    Carbonic acid, ethyl phenyl ester: This compound also contains a phenyl ester group but differs in its overall structure and properties.

Uniqueness

Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methylbenzyl) phenyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

88384-32-1

Molecular Formula

C19H24ClNO3

Molecular Weight

349.8 g/mol

IUPAC Name

[3-(dimethylamino)-1-(4-methylphenyl)propyl] phenyl carbonate;hydrochloride

InChI

InChI=1S/C19H23NO3.ClH/c1-15-9-11-16(12-10-15)18(13-14-20(2)3)23-19(21)22-17-7-5-4-6-8-17;/h4-12,18H,13-14H2,1-3H3;1H

InChI Key

WWCMFVYZWJYLFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CCN(C)C)OC(=O)OC2=CC=CC=C2.Cl

Origin of Product

United States

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